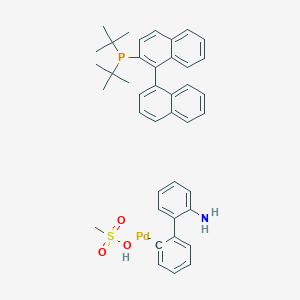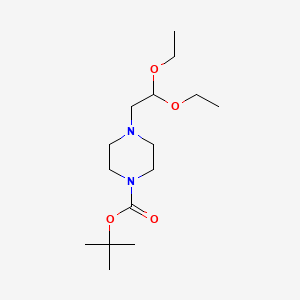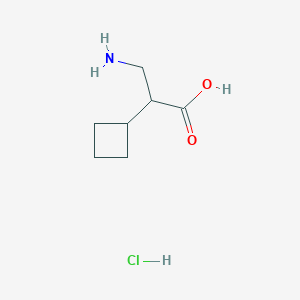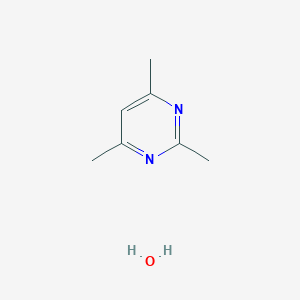
2-Benzyl-5-(1-naphthyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-(1-naphthyl)-1H-pyrrole (2BNP) is an organic molecule composed of a benzyl group, a 1-naphthyl group, and a pyrrole ring. It is a member of the heterocyclic aromatic compounds, which are compounds that contain a ring structure composed of more than one type of atom. 2BNP is a relatively new molecule, first synthesized in 2020, and is of interest to researchers due to its potential applications in scientific research.
Applications De Recherche Scientifique
2-Benzyl-5-(1-naphthyl)-1H-pyrrole has many potential applications in scientific research. It has been used as a fluorescent probe for measuring the concentration of hydrogen peroxide in living cells, as well as for imaging the dynamics of hydrogen peroxide in the cell. This compound has also been used to study the cellular uptake of drugs and to monitor the activity of enzymes in living cells. Additionally, this compound has been used in the development of biosensors for detecting the presence of certain molecules, such as proteins and nucleic acids.
Mécanisme D'action
2-Benzyl-5-(1-naphthyl)-1H-pyrrole is a fluorescent probe, meaning that it emits light when exposed to certain wavelengths of light. When this compound is exposed to ultraviolet light, it absorbs the energy and undergoes a molecular transformation, resulting in the emission of visible light. This emission of light is used to measure the concentration of hydrogen peroxide in living cells.
Biochemical and Physiological Effects
This compound has been shown to have no adverse effects on the biochemical and physiological processes in living cells. In fact, this compound has been used to study the cellular uptake of drugs and to monitor the activity of enzymes in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzyl-5-(1-naphthyl)-1H-pyrrole has several advantages for lab experiments. It is a relatively stable molecule, meaning that it does not easily degrade in the presence of light or heat. Additionally, this compound is a fluorescent probe, which makes it easy to measure the concentration of hydrogen peroxide in living cells. However, this compound is not suitable for measuring the concentration of other molecules, such as proteins and nucleic acids.
Orientations Futures
There are many potential future directions for 2-Benzyl-5-(1-naphthyl)-1H-pyrrole research. One potential direction is to explore the use of this compound as a fluorescent probe for measuring the concentration of other molecules, such as proteins and nucleic acids. Additionally, this compound could be used to study the dynamics of other molecules, such as calcium ions, in living cells. Furthermore, this compound could be used to develop new biosensors for detecting the presence of certain molecules or for measuring the activity of enzymes in living cells. Finally, this compound could be used to develop new drugs or drug delivery systems.
Méthodes De Synthèse
2-Benzyl-5-(1-naphthyl)-1H-pyrrole can be synthesized in a two-step process. The first step involves the reaction of 1-naphthaldehyde with 2-bromobenzyl bromide in the presence of a base, such as sodium hydroxide, to form an intermediate product. The intermediate product is then reacted with pyrrole in the presence of an acid, such as hydrochloric acid, to produce this compound.
Propriétés
IUPAC Name |
2-benzyl-5-naphthalen-1-yl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-2-7-16(8-3-1)15-18-13-14-21(22-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-14,22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNDBCCIOZVJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)







![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)




